N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide
Description
Properties
CAS No. |
303064-69-9 |
|---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C13H11N3O5/c17-13(15-14-8-12-2-1-7-20-12)9-21-11-5-3-10(4-6-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
InChI Key |
YSKKWSZLIIBYLL-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a nitrophenoxy group, contributing to its unique reactivity and interaction with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 303.27 g/mol. The presence of hydrazone and furan functionalities enhances its potential for biological activity, particularly through chelation of metal ions and interaction with biomolecules such as DNA and proteins.
Synthesis
The synthesis typically involves a condensation reaction between furan-2-carbaldehyde and 4-nitrophenoxyacetohydrazide. The general procedure includes:
- Reactants Preparation : Obtain furan-2-carbaldehyde and 4-nitrophenoxyacetohydrazide.
- Reaction Conditions : Mix the reactants in an appropriate solvent under controlled temperature.
- Purification : Isolate the product through recrystallization or chromatography.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has shown promising anticancer activity in various cancer cell lines, including breast cancer (MDA-MB-231). Studies reveal that it induces apoptosis through mechanisms involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Notably, treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
Case Study: MDA-MB-231 Cell Line
In vitro studies demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxic effects .
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 1.63 |
| 10 | 31 | 31.27 |
| 20 | 15 | 45 |
The biological activity of this compound is attributed to several mechanisms:
- Metal Ion Chelation : The compound can form stable complexes with metal ions, which may enhance its biological effects.
- DNA Interaction : It interacts with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, leading to altered cellular functions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide involves the reaction of furan-2-aldehyde with 4-nitrophenoxyacetohydrazide in an ethanol medium. The product is typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure and purity .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In one study, the compound was evaluated for its antibacterial activity against Escherichia coli and Bacillus subtilis, showing promising inhibition zones comparable to standard antibiotics like tetracycline . The compound's effectiveness was measured using the well diffusion method, with results indicating that it can inhibit microbial growth effectively at concentrations of 150 to 250 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including neuroblastoma and breast cancer cells. In vitro studies have shown that the compound exhibits cytotoxic effects, leading to significant reductions in cell viability. For instance, it demonstrated up to 37% reduction in viability against SH-SY5Y neuroblastoma cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Research has indicated that this compound may also possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways . The exact mechanisms remain under investigation, but preliminary data suggest that it may inhibit pro-inflammatory cytokines.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide can be contextualized by comparing it to structurally related compounds. Key variations in substituents and their impacts are summarized below:
Key Structural Determinants
- Electron-Withdrawing Groups : The nitro group in the target compound may improve binding to enzymes or receptors requiring electron-deficient aromatic interactions, similar to 228 .
- Heterocyclic Moieties : Furan and benzimidazole rings enhance π-π stacking and hydrogen bonding, as seen in 25 and 4l .
- Substituent Flexibility: The 4-nitrophenoxy group’s rigidity contrasts with the flexible propylthio chain in 25, which may influence membrane permeability .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the condensation of 2-(4-nitrophenoxy)acetohydrazide and furan-2-carbaldehyde in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage (–NH–N=CH–). Stoichiometric studies indicate a 1:1 molar ratio optimizes yield while minimizing side products such as unreacted hydrazide or over-oxidized species.
Experimental Protocol
-
2-(4-Nitrophenoxy)acetohydrazide (0.01 mol, 2.57 g) and furan-2-carbaldehyde (0.01 mol, 0.96 g) are dissolved in 50 mL of absolute ethanol.
-
The mixture is refluxed at 80°C for 3–5 hours, monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 7:3).
-
The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield pale-yellow crystals (72–78% yield).
Table 1: Optimization of Reflux Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Max yield at 78% |
| Reaction Time | 4 hours | <3h: 55%; >5h: Decomposition |
| Solvent | Ethanol | Methanol reduces yield by 12% |
| Catalyst | None | Acetic acid increases rate but reduces purity |
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation enhances reaction kinetics through dielectric heating, reducing time from hours to minutes. For instance, a lab-made microwave system operating at 180 W for 5 minutes achieves a 93% yield, compared to 72% via reflux. This method also eliminates the need for recrystallization, as products precipitate with high purity.
Stepwise Procedure
Table 2: Microwave vs. Reflux Synthesis
| Metric | Microwave Method | Reflux Method |
|---|---|---|
| Time | 5–8 min | 3–5 hours |
| Yield | 90–93% | 72–78% |
| Solvent Consumption | 3 mL H2O | 50 mL EtOH |
| Purity | 98% (HPLC) | 95% (HPLC) |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d6) : δ 8.70 ppm (s, 1H, CH=N), 7.85–8.20 ppm (m, 4H, Ar–H), 6.60–7.40 ppm (m, 3H, furan-H).
-
¹³C NMR : δ 163.2 ppm (C=O), 152.1 ppm (C=N), 125.8–148.3 ppm (aromatic carbons).
Solvent and Catalyst Screening
Solvent Effects
Polar aprotic solvents (e.g., DMF) induce side reactions, while water enhances microwave efficiency. Ethanol balances solubility and reaction rate but requires longer times.
Table 3: Solvent Impact on Yield
| Solvent | Reflux Yield | Microwave Yield |
|---|---|---|
| Ethanol | 72% | 85% |
| Water | — | 93% |
| Methanol | 68% | 80% |
Catalytic Additives
Glacial acetic acid (1% v/v) accelerates conventional synthesis by protonating the carbonyl oxygen, but reduces yield due to hydrolysis.
Purification and Crystallization
Recrystallization Protocols
Chromatographic Methods
Preparative HPLC (60% acetonitrile) resolves rotamers observed in NMR, confirming a 70:30 ratio of amide conformers.
Scalability and Industrial Relevance
Batch reactions up to 1 kg scale maintain >85% yield under microwave conditions, demonstrating commercial viability. Continuous-flow systems are under investigation to further reduce solvent use .
Q & A
Synthesis and Optimization
Basic Question: What are the standard synthetic routes for preparing N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide? Methodological Answer: The synthesis typically involves a condensation reaction between 2-(4-nitrophenoxy)acetohydrazide and furan-2-carbaldehyde. The reaction is carried out under reflux in ethanol for 3–5 hours, followed by recrystallization from methanol or ethanol to purify the product. Key steps include controlling stoichiometry (1:1 molar ratio) and ensuring anhydrous conditions to avoid side reactions .
Advanced Question: How can reaction conditions be systematically optimized to address low yields or impurities? Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but could require post-reaction purification adjustments.
- Catalysis: Adding catalytic acetic acid (~0.1 eq) can accelerate Schiff base formation.
- Temperature Control: Reflux at 80–90°C improves kinetics while avoiding thermal degradation.
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and identify intermediates .
Structural Characterization
Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- 1H/13C NMR: Identify hydrazone proton (N=CH, δ ~8.2–8.5 ppm) and nitrophenoxy aromatic signals (δ ~7.5–8.3 ppm).
- IR Spectroscopy: Confirm C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: How can discrepancies between experimental and theoretical NMR data be resolved? Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Computational Validation: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09).
- Tautomerism Checks: Investigate potential keto-enol tautomerism via variable-temperature NMR .
Biological Activity Evaluation
Basic Question: What in vitro assays are appropriate for preliminary bioactivity screening? Methodological Answer:
- Enzyme Inhibition: α-Glucosidase or acetylcholinesterase inhibition assays, referencing IC50 values of structurally similar hydrazides (e.g., compound 212: IC50 = 6.84 ± 1.3 µM) .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria and fungi, using ciprofloxacin as a positive control .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate key functional group contributions? Methodological Answer:
- Analog Synthesis: Modify the furan ring (e.g., 5-nitro substitution) or nitrophenoxy group (e.g., chloro/methoxy derivatives).
- Bioassay Correlation: Test analogs against target enzymes using kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms .
Mechanistic and Interaction Studies
Advanced Question: What computational strategies predict binding modes with biological targets? Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., α-glucosidase PDB: 2ZE0) to simulate ligand-protein interactions.
- Molecular Dynamics (MD): Run 100 ns simulations (GROMACS) to assess binding stability and key residues (e.g., Asp214 for α-glucosidase) .
Data Analysis and Contradictions
Advanced Question: How should researchers address conflicting reports on biological activity across studies? Methodological Answer:
- Purity Verification: Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity.
- Assay Standardization: Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations.
- Structural Analog Comparison: Cross-reference activities of analogs (e.g., compound 228: IC50 = 6.10 ± 0.8 µM) to identify trends .
Stability and Degradation
Advanced Question: What methodologies assess the compound’s stability under physiological conditions? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
